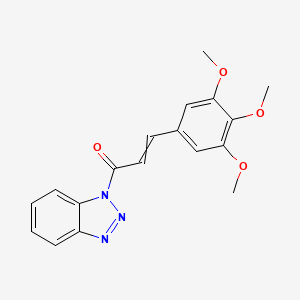
(2E)-1-(1,2,3-Benzotriazol-1-YL)-3-(3,4,5-trimethoxyphenyl)prop-2-EN-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(1,2,3-Benzotriazol-1-YL)-3-(3,4,5-trimethoxyphenyl)prop-2-EN-1-one is a synthetic organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The presence of the benzotriazole moiety and the trimethoxyphenyl group imparts unique chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(1,2,3-Benzotriazol-1-YL)-3-(3,4,5-trimethoxyphenyl)prop-2-EN-1-one typically involves the condensation of 1,2,3-benzotriazole with a suitable aldehyde or ketone precursor under basic or acidic conditions. Common reagents used in the synthesis include:
- Benzotriazole
- 3,4,5-Trimethoxybenzaldehyde
- Base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid)
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and purification techniques plays a crucial role in the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-1-(1,2,3-Benzotriazol-1-YL)-3-(3,4,5-trimethoxyphenyl)prop-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as alcohols or amines.
Substitution: The benzotriazole and trimethoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2E)-1-(1,2,3-Benzotriazol-1-YL)-3-(3,4,5-trimethoxyphenyl)prop-2-EN-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry. Researchers investigate its potential as an enzyme inhibitor, antimicrobial agent, or anticancer compound.
Medicine
In medicine, derivatives of benzotriazole compounds are explored for their therapeutic potential. The compound’s ability to interact with biological targets makes it a subject of interest for drug discovery and development.
Industry
Industrially, the compound can be used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including UV stabilizers and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of (2E)-1-(1,2,3-Benzotriazol-1-YL)-3-(3,4,5-trimethoxyphenyl)prop-2-EN-1-one involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions or enzymes, altering their activity. The trimethoxyphenyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Benzotriazole: A parent compound with similar chemical properties.
3,4,5-Trimethoxybenzaldehyde: A precursor used in the synthesis of the target compound.
Benzotriazole Derivatives: Compounds with variations in the benzotriazole moiety or substituents.
Uniqueness
(2E)-1-(1,2,3-Benzotriazol-1-YL)-3-(3,4,5-trimethoxyphenyl)prop-2-EN-1-one stands out due to the combination of the benzotriazole and trimethoxyphenyl groups, which confer unique chemical reactivity and potential biological activity
Propriétés
Formule moléculaire |
C18H17N3O4 |
|---|---|
Poids moléculaire |
339.3 g/mol |
Nom IUPAC |
1-(benzotriazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H17N3O4/c1-23-15-10-12(11-16(24-2)18(15)25-3)8-9-17(22)21-14-7-5-4-6-13(14)19-20-21/h4-11H,1-3H3 |
Clé InChI |
VBEACASGPBSNAK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2C3=CC=CC=C3N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(1-Hydroxyimino-ethyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B12454330.png)
![2-(4-heptylphenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate](/img/structure/B12454337.png)

![N,N'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-3,1-diyl]dicyclohexanecarboxamide](/img/structure/B12454352.png)


![N-[4-({2-[(2-nitrophenyl)sulfonyl]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B12454368.png)
![5-methyl-hexahydro-1H-pyrrolo[3,4-c]pyridin-4-one](/img/structure/B12454371.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-cyclohexylpropanamide](/img/structure/B12454389.png)
![(2E)-3-{[(1-ethyl-5-methylpyrazol-4-yl)methyl]carbamoyl}prop-2-enoic acid](/img/structure/B12454391.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N-(3,5-dimethylphenyl)-N~2~-methylglycinamide](/img/structure/B12454408.png)

